molecular formula C8H12N2O2S B13629818 4-Amino-2,6-dimethyl-benzenesulfonamide CAS No. 67214-71-5

4-Amino-2,6-dimethyl-benzenesulfonamide

Cat. No.: B13629818
CAS No.: 67214-71-5
M. Wt: 200.26 g/mol
InChI Key: QLIGKLIZJRSVIN-UHFFFAOYSA-N
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Description

4-Amino-2,6-dimethylbenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. This compound has a molecular formula of C8H12N2O2S and a molecular weight of 200.26 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2,6-dimethylbenzene-1-sulfonamide typically involves the sulfonation of 2,6-dimethylaniline followed by amination. One common method includes the reaction of 2,6-dimethylaniline with chlorosulfonic acid to form the corresponding sulfonyl chloride, which is then treated with ammonia to yield the sulfonamide .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2,6-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-2,6-dimethylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antibacterial properties.

    Medicine: Investigated for its role in developing new antibacterial drugs.

    Industry: Utilized in the production of dyes and pigments

Mechanism of Action

The mechanism of action of 4-Amino-2,6-dimethylbenzene-1-sulfonamide involves its interaction with bacterial enzymes. It inhibits the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial DNA synthesis and cell division, ultimately causing bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2,6-dimethylbenzene-1-sulfonamide is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and biological activity. The presence of methyl groups can affect its solubility and interaction with biological targets, making it distinct from other sulfonamides .

Biological Activity

4-Amino-2,6-dimethyl-benzenesulfonamide, commonly referred to as a sulfonamide compound, has garnered attention in various fields of biological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C₈H₁₁N₃O₂S

Molecular Weight: 197.26 g/mol

The compound features an amino group and a sulfonamide moiety, which are critical for its biological functions. The presence of methyl groups at the 2 and 6 positions on the benzene ring enhances its solubility and interaction with biological targets.

This compound primarily exerts its biological effects through the inhibition of bacterial enzymes involved in folic acid synthesis. Specifically, it inhibits dihydropteroate synthetase, an enzyme essential for bacterial DNA synthesis. This inhibition disrupts cell division and leads to bacterial cell death, making it a potential candidate for antibacterial drug development.

Biological Activities

  • Antibacterial Activity:
    • The compound has been studied for its potential as an antibacterial agent. It shows effectiveness against various bacterial strains by disrupting folic acid synthesis.
  • Antitumor Activity:
    • Some studies have explored its antitumor properties. For instance, derivatives of sulfonamides have been tested for their cytotoxic effects on cancer cell lines such as HCT-116 and MCF-7, with promising results indicating potential use in cancer therapy .
  • Calcium Channel Inhibition:
    • Research indicates that certain derivatives can act as calcium channel inhibitors, affecting cardiovascular functions by lowering perfusion pressure and coronary resistance in isolated rat heart models . This suggests a possible therapeutic role in managing cardiovascular diseases.

Case Studies and Research Findings

StudyFindings
Leblond & Hoff (1994)Demonstrated decreased heart rate in rat models using related sulfonamide compounds .
Dabbagh et al. (2014)Investigated binding affinities of various sulfonamides to carbonic anhydrase isoforms, revealing significant interactions that could lead to therapeutic applications .
Recent Pharmacokinetic StudiesEvaluated the ADME properties (Absorption, Distribution, Metabolism, Excretion) of 4-amino derivatives using computational models, indicating favorable profiles for drug development .

Comparative Analysis with Similar Compounds

CompoundStructureBiological Activity
4-AminobenzenesulfonamideSimpler analog without methyl groupsAntibacterial
SulfamethazineContains a pyrimidine ringAntibacterial and antitumor
SulfadiazineAnother sulfonamide with a different ring structureAntibacterial

The unique substitution pattern of this compound influences its solubility and reactivity compared to other sulfonamides, potentially enhancing its biological activity.

Properties

CAS No.

67214-71-5

Molecular Formula

C8H12N2O2S

Molecular Weight

200.26 g/mol

IUPAC Name

4-amino-2,6-dimethylbenzenesulfonamide

InChI

InChI=1S/C8H12N2O2S/c1-5-3-7(9)4-6(2)8(5)13(10,11)12/h3-4H,9H2,1-2H3,(H2,10,11,12)

InChI Key

QLIGKLIZJRSVIN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1S(=O)(=O)N)C)N

Origin of Product

United States

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